PAR 2 is primarily expressed in various tissues, including the gastrointestinal tract, skin, and central nervous system. It belongs to the class of G protein-coupled receptors and is classified under the family of proteinase-activated receptors. These receptors are unique because they can be activated by serine proteases, which cleave them to reveal their active forms.
The synthesis of PAR 2 can be achieved through molecular cloning techniques. The gene encoding human PAR 2 can be amplified using polymerase chain reaction from existing plasmid vectors. Following amplification, the product can be cloned into expression vectors suitable for protein production in various systems such as bacterial or mammalian cells.
The molecular structure of PAR 2 consists of seven transmembrane domains typical of G protein-coupled receptors. The extracellular N-terminal region contains the tethered ligand sequence that becomes exposed upon proteolytic cleavage. The structure allows for interaction with G proteins and subsequent activation of intracellular signaling pathways.
PAR 2 undergoes several chemical reactions upon activation:
These reactions are critical for mediating physiological responses such as inflammation and pain signaling.
The mechanism of action for PAR 2 involves several steps:
Research has shown that specific agonists targeting PAR 2 can induce chronic pain states through pathways involving extracellular signal-regulated kinase signaling.
PAR 2 exhibits several notable physical and chemical properties:
Characterization techniques such as mass spectrometry and circular dichroism spectroscopy are often used to analyze these properties.
PAR 2 has significant applications in scientific research:
The F2RL1 gene (officially named F2R like trypsin receptor 1), located on human chromosome 5q13.3, encodes protease-activated receptor 2 (PAR2). This gene spans approximately 16.3 kb of genomic DNA and consists of two exons separated by a single intron. Exon 1 contains the 5' untranslated region (UTR) and encodes the signal peptide along with the initial segment of the extracellular N-terminus. Exon 2 encodes the remainder of the receptor, including the transmembrane domains, intracellular loops, and C-terminal tail. The core promoter region lacks a TATA box but contains multiple transcription factor binding sites, including Sp1 and AP-1 elements, which regulate constitutive and inducible expression [1] [7] [9].
The F2RL1 locus exhibits evolutionarily conserved CpG islands upstream of each variable region exon. These epigenetic features correspond to distinct promoter elements that independently regulate the expression of individual exons, analogous to the genomic organization of immunoglobulin and T-cell receptor genes. This architecture supports complex transcriptional regulation in a tissue-specific manner [3] [7].
Table 1: Genomic Characteristics of F2RL1
Organism | Chromosomal Location | Gene Size (kb) | Exon Count | Accession Number |
---|---|---|---|---|
Human (Homo sapiens) | 5q13.3 | 16.3 | 2 | NC_000005.10 (76819030-76835315) |
Mouse (Mus musculus) | Chr13:95648240-95661735 (- strand) | 13.5 | 2 | ENSMUSG00000021678 |
PAR2 is a class A G protein-coupled receptor (GPCR) characterized by a conserved heptahelical transmembrane (7TM) structure. The human PAR2 protein comprises 397 amino acids with a predicted molecular weight of ~45 kDa. Its topology includes:
Post-translational modifications critically regulate PAR2 function:
The unique activation mechanism involves proteolytic cleavage of the N-terminus by serine proteases (e.g., trypsin, tryptase), unmasking a tethered ligand (SLIGKV in humans) that binds intramolecularly to ECL2 and TM domains. This triggers conformational changes leading to G protein coupling and downstream signaling [1] [4] [5].
Table 2: Key Structural Domains and Modifications in Human PAR2
Domain/Feature | Amino Acid Position | Functional Significance | Modifications |
---|---|---|---|
Signal peptide | 1-22 | Receptor trafficking | Cleavage during maturation |
Protease cleavage site | R36↓S37 | Tethered ligand exposure | Trypsin/tryptase cleavage |
Tethered ligand | S37LIGKV42 | Receptor activation | Binds ECL2/TM domains |
N-glycosylation sites | N30, N220 | Membrane targeting | Glycan attachment |
Transmembrane helices | TM1 (63-86), TM2 (102-125), TM3 (139-162), TM4 (186-209), TM5 (227-249), TM6 (276-299), TM7 (314-337) | G protein coupling | - |
Palmitoylation sites | C361, C363 | Membrane anchoring | Palmitate addition |
Recent advances in cryogenic electron microscopy (cryo-EM) have resolved PAR2 in complex with its endogenous tethered ligand and Gαq proteins. These structures reveal a shallow orthosteric pocket (depth: ~7 Å) formed by TM3, TM5, TM6, TM7, and ECL2. Key interactions include:
Compared to antagonist-bound structures, activated PAR2 exhibits minimal TM6 movement (lateral shift <1.5 Å) but significant TM7 displacement (outward shift >3 Å), creating a docking interface for Gαq. This contrasts with other GPCRs that show large-scale TM6 outward shifts during activation [5].
Allosteric sites have been identified through crystallography:
Table 3: Structural Features of PAR2 Ligand-Binding Sites
Binding Site Type | Location | Key Interacting Residues | Representative Ligands (Affinity) | Functional Consequence |
---|---|---|---|---|
Orthosteric (tethered ligand) | TM3-TM7-ECL2 interface | H227ECL2, Y3116.58, Y3267.35, D228ECL2 | SLIGKV (EC50 = 5.2 µM) | Gq/Gi coupling, β-arrestin recruitment |
Allosteric site 1 (lipid-facing) | TM2-TM3-TM4 interface | L125TM2, F136TM3, N1343.35, L187TM4 | AZ3451 (Kd = 13.5 nM) | Non-competitive antagonism |
Allosteric site 2 (orthosteric subpocket) | TM3-TM5-TM7 | Y3237.32, D228ECL2, L3076.55 | GB88 (IC50 = 0.5 µM) | Biased signaling (Gq inhibition) |
PAR2 exhibits high sequence conservation across mammals, particularly within transmembrane helices and intracellular signaling domains. Human PAR2 shares 78% identity with mouse and 77% with rat orthologs. Key variations occur in:1. Tethered ligand sequence: Humans: SLIGKV; Rodents: SLIGRL- Functional impact: The V→L substitution at position 6 enhances rodent receptor sensitivity to activating peptides (EC50 for SLIGRL = 1.8 µM vs. SLIGKV = 5.2 µM) [1] [9]2. Extracellular loop 2 (ECL2): Mouse PAR2 contains a 3-residue insertion (PGN) absent in humans, potentially altering protease accessibility3. Phosphorylation motifs: The C-terminal tail shows species-specific serine/threonine clusters, suggesting divergent regulation of desensitization:- Human: S387LQL- Mouse: T389LQM- Rat: S385LQT [9] [10]
Functional consequences of interspecies differences:
Table 4: Species-Specific Variations in PAR2 and Functional Implications
Feature | Human | Mouse | Rat | Functional Consequence |
---|---|---|---|---|
Tethered ligand sequence | SLIGKV | SLIGRL | SLIGRL | Higher rodent sensitivity to activating peptides |
ECL2 length | 19 residues | 22 residues (PGN insertion) | 19 residues | Altered protease sensitivity and antibody recognition |
Key sodium transport residues | D228, E232 | D230, E234 | D229, E233 | Species-specific renal Na+ reabsorption efficiency |
Phosphorylation motif | S387LQL | T389LQM | S385LQT | Differential β-arrestin recruitment kinetics |
Response to AC-264613 | EC50 = 0.3 µM | EC50 = 3.1 µM | EC50 = 2.8 µM | Species-selective agonist design required |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9